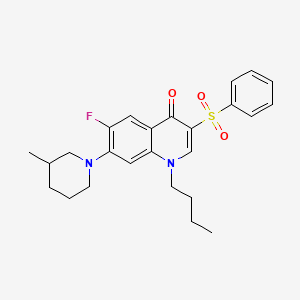

3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

The compound 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:

- Position 1: A butyl chain, enhancing lipophilicity and influencing membrane permeability.

- Position 6: A fluorine atom, often associated with improved metabolic stability and bioavailability.

- Position 7: A 3-methylpiperidin-1-yl substituent, providing a bicyclic amine moiety that may modulate binding affinity and solubility.

This compound shares structural similarities with fluoroquinolone antibiotics and kinase inhibitors, though its specific biological targets remain under investigation .

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O3S/c1-3-4-12-28-17-24(32(30,31)19-10-6-5-7-11-19)25(29)20-14-21(26)23(15-22(20)28)27-13-8-9-18(2)16-27/h5-7,10-11,14-15,17-18H,3-4,8-9,12-13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVSQLFXUZAWFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can convert the quinolinone core to a more saturated form.

Substitution: The fluorine atom and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized quinolones.

Scientific Research Applications

3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms.

Industry: It can be used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with bacterial enzymes. The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-1,4-dihydroquinolin-4-one

- Key Differences: Position 1: Substituted with a 4-methylbenzyl group instead of butyl, increasing steric bulk and aromatic interactions . Position 7: Diethylamino replaces 3-methylpiperidinyl, reducing steric constraints but limiting hydrogen-bonding capacity.

6-Fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

- Key Differences :

- Position 1 : Absence of a butyl chain; instead, the compound features a carboxylic acid group at position 3, increasing polarity and reducing logP .

- Position 7 : 4-Methylpiperazinyl substituent offers a secondary amine for hydrogen bonding, contrasting with the tertiary amine in the target compound.

Pharmacological Implications of Structural Variations

Lipophilicity and Bioavailability :

- The butyl chain in the target compound likely enhances tissue penetration compared to the 4-methylbenzyl or carboxylic acid-containing analogues .

- Fluorine at position 6 is conserved across analogues, suggesting a shared role in metabolic stability.

Receptor Binding: The 3-methylpiperidinyl group may engage in stronger van der Waals interactions compared to diethylamino or piperazinyl groups, which prioritize hydrogen bonding . Halogenated benzenesulfonyl groups (e.g., 3-chloro) could improve target affinity in hydrophobic environments .

Synthetic Accessibility :

- The benzenesulfonyl group in the target compound is synthetically simpler to introduce than the 3-chloro variant, which requires additional halogenation steps .

Research Findings and Gaps

- Activity Data: No direct biological data for the target compound are available in the provided evidence. However, analogues with piperazinyl or morpholinyl groups show moderate kinase inhibition (IC₅₀ ~10–50 μM) .

- Optimization Opportunities : Hybridizing the target compound’s butyl chain with the 3-chlorobenzenesulfonyl group could balance lipophilicity and binding affinity .

Biological Activity

3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C25H29FN2O4S

- Molecular Weight : 472.6 g/mol

- CAS Number : 892774-09-3

The compound features a quinoline core structure with a benzenesulfonyl group and a fluoro substituent, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit bacterial enzymes, preventing bacterial growth.

- Receptor Modulation : It could interact with cellular receptors involved in signaling pathways, affecting cell behavior and function.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Listeria monocytogenes, comparable to standard antibiotics like ampicillin .

Therapeutic Potential

The compound is being investigated for its potential applications in various therapeutic areas:

- Antimicrobial Activity : Due to its ability to inhibit bacterial growth, it shows promise as an antimicrobial agent.

- Neurological Disorders : The structural features suggest potential neuroprotective effects, making it a candidate for treating neurological conditions.

- Cancer Research : Preliminary studies indicate possible anti-cancer properties through mechanisms that induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study Example

A study conducted on related quinoline derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.